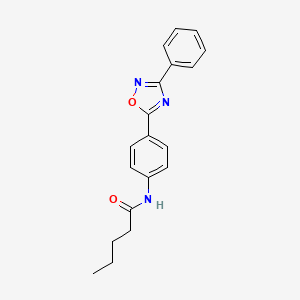
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide, also known as PPO-5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPO-5 belongs to the class of oxadiazole derivatives, which have been found to possess diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule formation. This results in the arrest of the cell cycle at the G2/M phase, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to possess antioxidant activity by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to exhibit activity against various cancer cell lines at low concentrations, making it a potential candidate for the development of new anticancer drugs. However, the limitations of using this compound in lab experiments include its poor solubility in water and limited stability under certain conditions.
Direcciones Futuras
There are several future directions for the research on N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide. One potential direction is the development of new derivatives of this compound with improved solubility and stability. Another direction is the evaluation of the in vivo efficacy of this compound in animal models of cancer and bacterial infections. Furthermore, the elucidation of the structure-activity relationship of this compound can provide insights into the design of new compounds with enhanced biological activity.
Métodos De Síntesis
The synthesis of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide involves the reaction of 4-aminobenzonitrile and 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps involving condensation, cyclization, and amidation, resulting in the formation of this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pentanamide has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been found to exhibit promising anticancer activity against various cancer cell lines. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which is essential for cell division. This compound has also been found to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-3-9-17(23)20-16-12-10-15(11-13-16)19-21-18(22-24-19)14-7-5-4-6-8-14/h4-8,10-13H,2-3,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTQEHZROBCTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

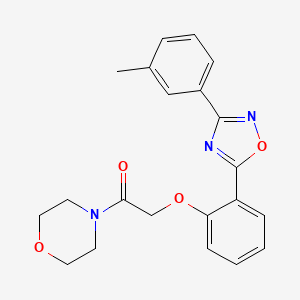



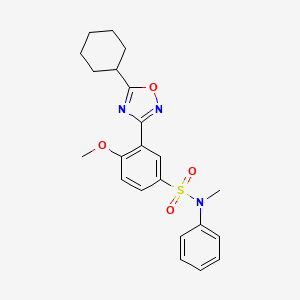
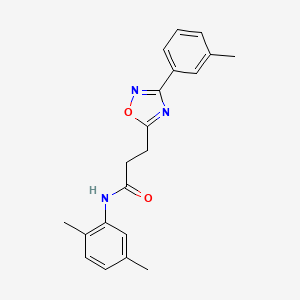

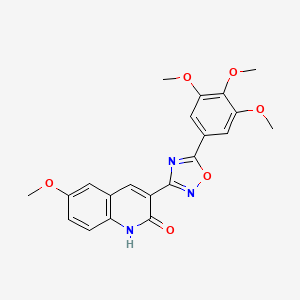
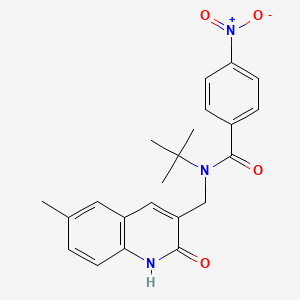
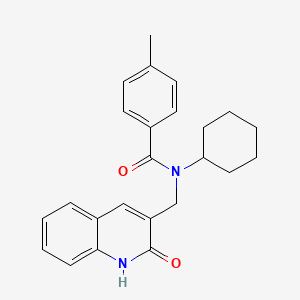


![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)
